
Zidesamtinib: A Paradigm Shift in Overcoming
Acquired Resistance in ROS1+ Cancers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Zidesamtinib

Cat. No.: B10856204 Get Quote

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of acquired resistance to tyrosine kinase inhibitors (TKIs) remains a significant

hurdle in the long-term treatment of ROS1-rearranged non-small cell lung cancer (NSCLC).

Zidesamtinib (NVL-520), a novel, brain-penetrant, and highly selective ROS1 inhibitor, has

demonstrated remarkable potential in overcoming this challenge. This guide provides an

objective comparison of Zidesamtinib's performance against other ROS1 inhibitors, supported

by preclinical and clinical data, to inform future research and development in this space.

Executive Summary
Zidesamtinib distinguishes itself from other ROS1 TKIs through its potent activity against a

wide range of resistance mutations, most notably the solvent front mutation G2032R.

Preclinical studies, including N-ethyl-N-nitrosourea (ENU) mutagenesis screens and

intracranial xenograft models, have consistently shown its superiority in suppressing resistance

and controlling tumor growth compared to earlier and some later-generation inhibitors.[1][2][3]

Clinically, the ARROS-1 trial has provided robust evidence of Zidesamtinib's efficacy in heavily

pretreated patient populations, including those who have progressed on other ROS1 TKIs.[4][5]

[6] This guide will delve into the quantitative data from these studies, provide detailed

experimental methodologies, and visualize the key pathways and workflows.
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The following tables summarize the key preclinical and clinical data comparing Zidesamtinib
with other ROS1 inhibitors.

Table 1: Preclinical Activity of ROS1 Inhibitors Against
Wild-Type and G2032R Mutant ROS1

Compound Cell Line IC50 (nM)

Efficacious
Unbound
Concentration
(Ceff,u) (nmol/L)

Zidesamtinib Ba/F3 CD74-ROS1 29.9[7] 1.6[8]

Ba/F3 CD74-ROS1

G2032R
- 7.2[8]

Crizotinib Ba/F3 CD74-ROS1 31.4[7] -

Entrectinib Ba/F3 CD74-ROS1 44.6[7] -

Repotrectinib Ba/F3 CD74-ROS1 14.9[7] -

Ba/F3 CD74-ROS1

G2032R
- -

Taletrectinib
Ba/F3 CD74-ROS1

G2032R
- -

Lorlatinib Ba/F3 CD74-ROS1 14.3[7] -

Note: A lower IC50 and Ceff,u value indicates greater potency.

Table 2: Suppression of Resistance in ENU Mutagenesis
Screen
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Compound
Unbound Concentration
(nmol/L)

Resistant Wells (out of
480)

Zidesamtinib 8.2 1 (0.2%)[8]

Crizotinib 66 375 (78%)[8]

Entrectinib 6.4 480 (100%)[8]

Repotrectinib 28 1 (0.2%)[8]

This table highlights the superior ability of Zidesamtinib and Repotrectinib to prevent the

emergence of resistant clones at clinically relevant concentrations.

Table 3: Clinical Efficacy of Zidesamtinib in the ARROS-
1 Trial

Patient
Population

Number of
Patients

Objective
Response
Rate (ORR)

Duration of
Response
(DOR)

Intracranial
ORR (IC-ORR)

TKI-Pretreated 117 44%[4][6]

78% at 12

months, 62% at

18 months[5]

48%[1]

1 Prior ROS1

TKI
55 51%[1][4]

93% at 12 & 18

months[5]
-

≥2 Prior ROS1

TKIs
51 41%[9] 12.1 months[9] -

Prior

Repotrectinib
- 47%[6]

3.5 to 17.2

months[6]
-

Prior Taletrectinib - 43%[6]
5.2 to 7.0+

months[6]
-

G2032R

Mutation
26 54%[10] - -

TKI-Naïve 35 89%[4]
96% at 12

months[5]

83% (in 6

patients)[4]
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These data underscore Zidesamtinib's robust and durable responses in a heavily pretreated

and resistant patient population, as well as its promising activity in the first-line setting.

Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams

have been generated using the DOT language.
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Caption: Zidesamtinib inhibits the ROS1 fusion protein, blocking downstream signaling

pathways and tumor growth.

Experimental Workflow: ENU Mutagenesis Screen
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Caption: Workflow for identifying resistance mutations using ENU mutagenesis.

Experimental Workflow: Intracranial Xenograft Model
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Caption: Workflow for evaluating in vivo efficacy using an intracranial xenograft model.

Detailed Experimental Protocols
N-ethyl-N-nitrosourea (ENU) Mutagenesis Screen
This protocol is adapted from the methodology described in the preclinical evaluation of

Zidesamtinib.[8][11][12]

Cell Culture: Ba/F3 cells expressing the CD74-ROS1 fusion protein are cultured in

appropriate media.

Mutagenesis: The cells are treated with 100 µg/mL of ENU for 24 hours to induce random

point mutations throughout the genome.
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Recovery: After ENU treatment, the cells are washed and allowed to recover in fresh media

for 48 hours.

TKI Selection: The mutagenized cell population is then cultured in the presence of a specific

ROS1 TKI (e.g., Zidesamtinib, Crizotinib, Entrectinib, Repotrectinib) at clinically relevant

concentrations for 28 days.

Identification of Resistant Colonies: Wells showing outgrowth of resistant colonies are

identified.

Genomic Analysis: The ROS1 kinase domain from the resistant colonies is sequenced to

identify the specific mutations conferring resistance to the TKI.

Intracranial Xenograft Model
This protocol is based on the in vivo studies assessing the efficacy of Zidesamtinib against

brain metastases.[13][14][15]

Cell Line: Ba/F3 cells engineered to express the CD74-ROS1 G2032R fusion protein and a

luciferase reporter gene are used.

Animal Model: Immunocompromised mice (e.g., nude or SCID) are used as hosts.

Intracranial Implantation: A stereotactic apparatus is used to inject a suspension of the Ba/F3

cells (typically 1 x 10^5 to 5 x 10^5 cells) into the brain of the anesthetized mice.

Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence

imaging at regular intervals.

Treatment Administration: Once tumors are established, mice are randomized into treatment

groups and receive daily oral doses of Zidesamtinib or a comparator TKI. A vehicle control

group is also included.

Efficacy Assessment: The primary endpoints are tumor growth inhibition (measured by

bioluminescence signal) and overall survival of the mice.

ARROS-1 Clinical Trial (NCT05118789)
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This is a summary of the key aspects of the Phase 1/2 clinical trial evaluating Zidesamtinib.[4]

[5][16]

Study Design: A multicenter, open-label, Phase 1/2 dose-escalation and expansion study.

Patient Population: Patients with advanced ROS1-positive solid tumors, including NSCLC,

who are either TKI-naïve or have been previously treated with other ROS1 TKIs.

Phase 1 Objective: To determine the recommended Phase 2 dose (RP2D) and assess the

safety and tolerability of Zidesamtinib.

Phase 2 Objective: To evaluate the efficacy of Zidesamtinib at the RP2D, with the primary

endpoint being the Objective Response Rate (ORR) as assessed by Blinded Independent

Central Review (BICR). Secondary endpoints include Duration of Response (DOR),

Progression-Free Survival (PFS), and Intracranial ORR (IC-ORR).

Treatment: Zidesamtinib is administered orally once daily.

Conclusion
The comprehensive preclinical and clinical data presented in this guide strongly support the

potential of Zidesamtinib to be a best-in-class ROS1 inhibitor. Its ability to effectively suppress

the emergence of resistance in long-term culture models and its potent activity against

established resistance mutations, particularly G2032R, address a critical unmet need for

patients with ROS1-positive cancers. The impressive and durable responses observed in the

ARROS-1 trial, even in heavily pretreated patients, further validate its potential to significantly

improve clinical outcomes. The detailed experimental protocols provided herein offer a

foundation for further research into the mechanisms of resistance and the development of next-

generation targeted therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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